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Compound of Interest

Compound Name: BMY-43748

Cat. No.: B15566372

Disclaimer: Initial searches for the compound "BMY-43748" did not yield any publicly available
information. This designation may be incorrect, an internal project code not intended for public
disclosure, or may refer to a discontinued program. To fulfill the user's request for an in-depth
technical guide in the specified format, this document provides a comprehensive overview of a
well-documented Bristol-Myers Squibb compound, Apixaban (BMS-562247), marketed as
Eliquis®.

Core Compound Summary

Apixaban is an orally bioavailable, potent, direct, and highly selective inhibitor of Factor Xa
(FXa), a critical enzyme in the coagulation cascade. By targeting both free and clot-bound FXa,
Apixaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing
thrombus formation.[1][2] It is widely used for the prevention and treatment of various
thromboembolic disorders.

Quantitative Pharmacological & Pharmacokinetic
Data

The following tables summarize key quantitative data for Apixaban, compiled from various
preclinical and clinical studies.

Table 1: Pharmacodynamic Properties of Apixaban
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Parameter

Value

Species/Conditions

Mechanism of Action

Direct, selective, reversible

inhibitor of Factor Xa

Human

Inhibitory Constant (Ki)

0.08 nM (at 25°C)

Purified human Factor Xa

Effect on Platelet Aggregation

No direct effect; indirectly
inhibits thrombin-induced

platelet aggregation

Human platelets

Table 2: Pharmacokinetic Profile of Apixaban in Healthy

Human Subjects

Parameter Value Notes
Absolute Oral Bioavailability ~50% For doses up to 10 mg.[3][4]
Time to Peak Plasma Following oral administration.
) 3-4 hours
Concentration (Tmax) [11[4115]
Plasma Protein Binding ~87% [3]
Volume of Distribution (Vss) ~21L [4]
o ) Following oral administration.
Elimination Half-life (t¥%) ~12 hours

[1]141[5]

Primarily via CYP3A4/5, with

Metabolism minor contributions from other
CYPs.[3]
L Multiple pathways: renal
Elimination

(~27%) and fecal excretion.[4]

Peak Concentration (Cmax) at
5 mg BID

171 ng/mL (91 - 321 ng/mL)

Median (5th - 95th percentile)
from ARISTOTLE trial.[6]

Trough Concentration (Cmin)
at 5 mg BID

Data not readily available in

provided results.
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Signaling Pathways

Apixaban's primary mechanism of action is the direct inhibition of Factor Xa in the coagulation
cascade. Additionally, it has been shown to modulate inflammatory signaling pathways.
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Diagram 1: Apixaban's Inhibition of the Coagulation Cascade.
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Diagram 2: Apixaban's Modulation of PAR2 Inflammatory Signaling.

Experimental Protocols
In Vitro Factor Xa Inhibition Assay

* Objective: To determine the inhibitory activity of Apixaban against human Factor Xa.

* Methodology: A chromogenic anti-Xa assay is typically employed.[2][7]
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o Reagents: Purified human Factor Xa, a specific chromogenic substrate for FXa, and
Apixaban at various concentrations.

o Procedure:

= A known amount of human Factor Xa is incubated with varying concentrations of
Apixaban in a suitable buffer.

» A chromogenic substrate is added to the mixture.

» The residual Factor Xa activity is determined by measuring the rate of substrate
cleavage, which results in a color change, typically measured spectrophotometrically at
405 nm.

o Data Analysis: The concentration of Apixaban that produces 50% inhibition of Factor Xa
activity (IC50) is calculated. The inhibitory constant (Ki) is then determined from the 1C50
value.

Clinical Trial Protocol: ARISTOTLE (Apixaban for
Reduction in Stroke and Other Thromboembolic Events
in Atrial Fibrillation)

e Objective: To determine if Apixaban is non-inferior to warfarin in preventing stroke or
systemic embolism in patients with atrial fibrillation and at least one additional risk factor for
stroke.[8][9]

o Study Design: Randomized, double-blind, double-dummy, multicenter trial.[8][10]

» Patient Population: 18,201 patients with atrial fibrillation and at least one additional risk factor
for stroke.[8][9]

o Inclusion Criteria: Age =18 years, documented atrial fibrillation or flutter, and at least one
of the following: age =75 years, prior stroke, TIA, or systemic embolism, symptomatic
heart failure within 3 months, LVEF <40%, diabetes mellitus, or hypertension requiring
treatment.[9]
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o Exclusion Criteria: Reversible cause of AF, moderate to severe mitral stenosis, prosthetic
heart valve, condition requiring chronic anticoagulation other than AF, recent stroke (within
7 days), or aspirin dose >165 mg/day.[9]

Treatment Arms:

o Apixaban Group: Apixaban 5 mg orally twice daily (or 2.5 mg twice daily for patients with
at least two of the following: age =80 years, body weight <60 kg, or serum creatinine >1.5
mg/dL), plus a warfarin placebo.[3][9]

o Warfarin Group: Dose-adjusted warfarin (target INR 2.0-3.0), plus an Apixaban placebo.[8]
[9]

Primary Outcome: Composite of ischemic or hemorrhagic stroke or systemic embolism.[8]
Key Secondary Outcomes: Major bleeding, and death from any cause.[8]

Follow-up: Median duration of 1.8 years.[8]

Clinical Trial Protocol: AVERROES (Apixaban Versus
Acetylsalicylic Acid to Prevent Stroke in Atrial
Fibrillation Patients Who Have Failed or Are Unsuitable
for Vitamin K Antagonist Treatment)

Objective: To determine if Apixaban is superior to aspirin for preventing stroke or systemic
embolism in patients with atrial fibrillation who are unsuitable for vitamin K antagonist
therapy.[11][12]

Study Design: Randomized, double-blind, multicenter trial.[11][13]

Patient Population: 5,599 patients with atrial fibrillation and at least one risk factor for stroke,
deemed unsuitable for warfarin therapy.[11][14]

Treatment Arms:

o Apixaban Group: Apixaban 5 mg orally twice daily.[11][12]
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o Aspirin Group: Aspirin 81 to 324 mg daily.[11][12]
e Primary Outcome: Composite of stroke or systemic embolism.[13]

» Key Secondary Outcomes: Major bleeding, intracranial hemorrhage, and cardiovascular
hospitalization.[11]

o Follow-up: The trial was stopped early due to a clear benefit in favor of Apixaban after a
mean follow-up of 1.1 years.[14]

Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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